![molecular formula C7H5BrF3NO B1346419 2-Bromo-5-(trifluoromethoxy)aniline CAS No. 887267-47-2](/img/structure/B1346419.png)
2-Bromo-5-(trifluoromethoxy)aniline
Overview
Description
“2-Bromo-5-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C7H5BrF3NO. It has a molecular weight of 256.02 . It is used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease . It has also been shown to be effective in inhibiting the growth of certain cancer cells, such as those that express an isoform of the enzyme tyrosine kinase .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(trifluoromethoxy)aniline” consists of a benzene ring substituted with a bromine atom, a trifluoromethoxy group, and an amino group .
Chemical Reactions Analysis
“2-Bromo-5-(trifluoromethoxy)aniline” is used in the synthesis of a series of inhibitors of the HCV NS3 protease . The exact chemical reactions involving this compound are not specified in the search results.
Physical And Chemical Properties Analysis
“2-Bromo-5-(trifluoromethoxy)aniline” is a clear liquid with a density of 1.675 g/mL at 25 °C . The refractive index is 1.522 . Other physical and chemical properties are not specified in the search results.
Scientific Research Applications
Inhibitors of Hepatitis C Virus (HCV) NS3 Protease
This compound is used in the synthesis and biochemical evaluation of a series of inhibitors targeting the NS3 protease of the hepatitis C virus, which is a critical enzyme for the viral life cycle .
Material Science
Drug Synthesis
Analytical Chemistry
Its characteristics are advantageous for use in analytical chemistry applications.
Mechanism of Action
Safety and Hazards
“2-Bromo-5-(trifluoromethoxy)aniline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation .
Relevant Papers
The relevant papers retrieved do not provide additional information beyond what has been mentioned above .
properties
IUPAC Name |
2-bromo-5-(trifluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRYEBVMIOYMIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650404 | |
Record name | 2-Bromo-5-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethoxy)aniline | |
CAS RN |
887267-47-2 | |
Record name | 2-Bromo-5-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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